

Aristolactam A IIIa: A Comparative Meta-Analysis of its Anti-Cancer Properties

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Compound of Interest

Compound Name: Aristolactam A IIIa

Cat. No.: B049090

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of published research on **Aristolactam A IIIa**, a natural compound that has demonstrated notable anti-cancer activities. We present a comparative summary of its effects on various cancer cell lines, detailed experimental protocols from key studies, and visual representations of its mechanism of action to support further research and drug development efforts.

Quantitative Performance Analysis

Aristolactam A IIIa has been evaluated for its cytotoxic effects across a range of human cancer cell lines and a human kidney proximal tubular epithelial cell line. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below, offering a quantitative comparison of its potency.

Table 1: Cytotoxicity of **Aristolactam A IIIa** against various human cancer cell lines.

Cell Line	Cancer Type	Assay	IC50 (μM)	Reference
HeLa	Cervical Cancer	SRB	7-30	[1]
A549	Lung Carcinoma	SRB	7-30	[1]
HGC	Stomach Cancer	SRB	7-30	[1]
HCT-8/V	Drug-Resistant Colon Cancer	SRB	Not specified, but effective	[1]

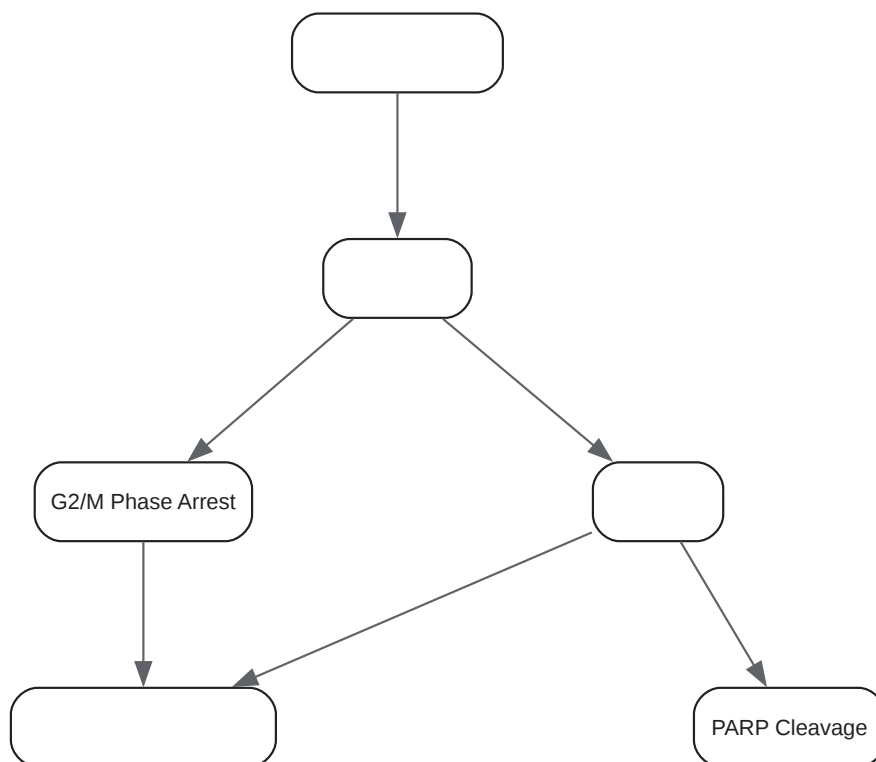
Table 2: Time-dependent cytotoxicity of **Aristolactam A IIIa** against HK-2 cells.

Time (hours)	Assay	IC50 (μM)	Reference
24	MTT	95.31	[2]
48	MTT	78.13	[2]
72	MTT	62.50	[2]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Research indicates that **Aristolactam A IIIa** exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest at the G2/M phase.

A study on HeLa cells demonstrated that treatment with 10 μmol/L of **Aristolactam A IIIa** led to an increase in the sub-G0/G1 cell population, a hallmark of apoptosis.[1] This was further substantiated by the detection of Poly (ADP-ribose) polymerase (PARP) cleavage, a key event in the apoptotic cascade.[1] The same study also revealed that **Aristolactam A IIIa** treatment caused a significant accumulation of cells in the G2/M phase of the cell cycle, thereby halting cell division.[1]



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*Mechanism of **Aristolactam A IIIa**'s anti-cancer activity.*

Detailed Experimental Protocols

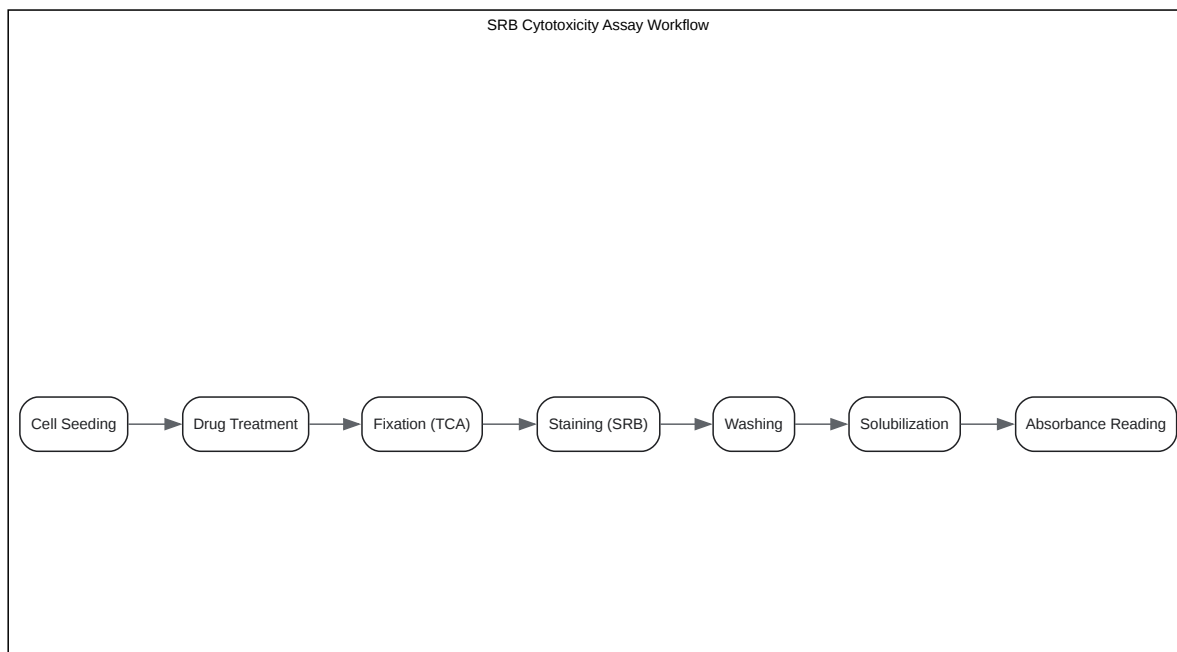
For researchers looking to replicate or build upon these findings, the following are detailed methodologies from the cited studies.

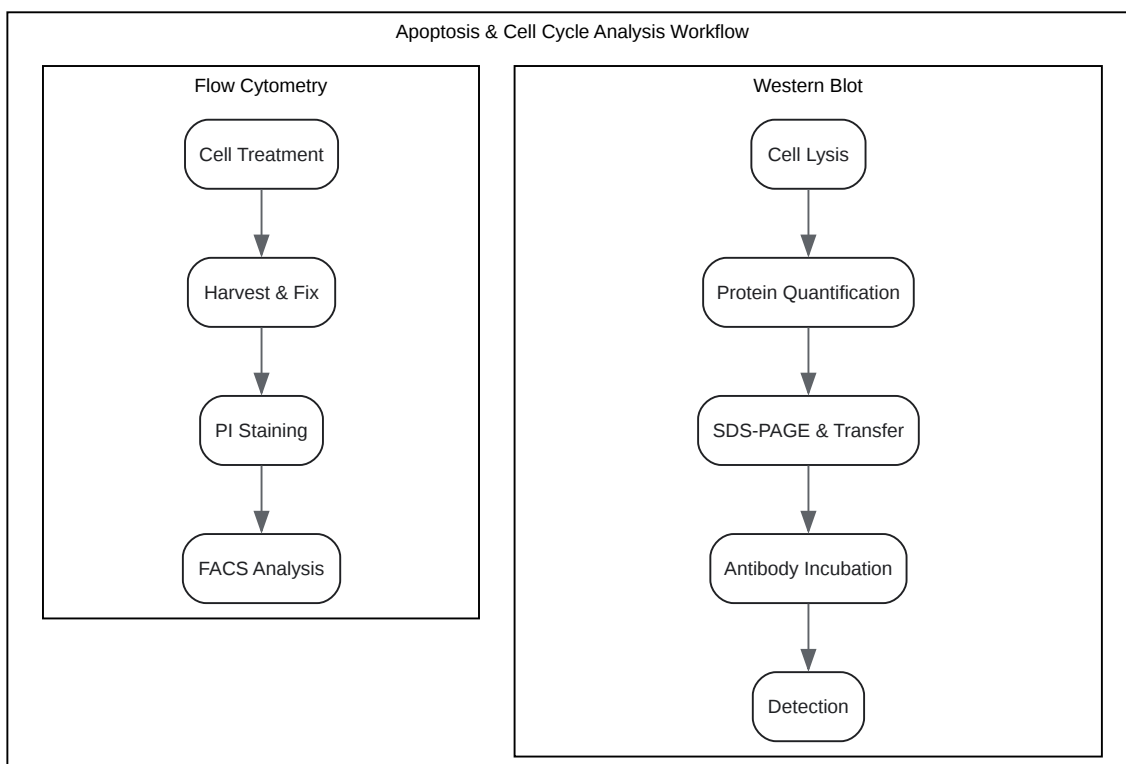
Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay (Li et al., 2009)[[1](#)]

- Cell Seeding: Cancer cell lines (HeLa, A549, HGC, HCT-8/V) were seeded into 96-well plates.

- Treatment: After 24 hours, cells were treated with varying concentrations of **Aristolactam A IIIa**.
- Fixation: Following a 48-hour incubation period, cells were fixed with 10% trichloroacetic acid (TCA).
- Staining: The fixed cells were stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.
- Washing: Unbound dye was removed by washing with 1% acetic acid.
- Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.
- Measurement: The absorbance was read at 515 nm using a microplate reader. The IC50 value was calculated from the dose-response curve.





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References

- 1. The natural product Aristolactam A IIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
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